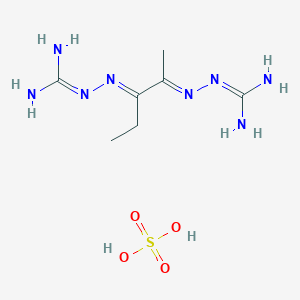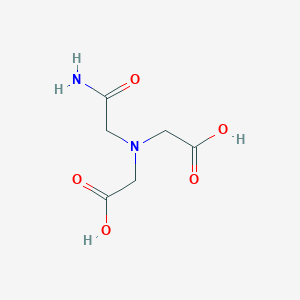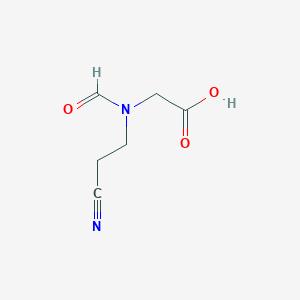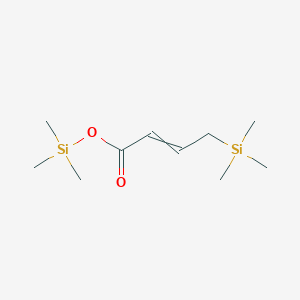
Ethyl 2-amino-3-hydroxypentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-3-hydroxypentanoate is a chemical compound that belongs to the class of amino acids. It is a white crystalline powder that is soluble in water and has a molecular weight of 175.2 g/mol. This compound is widely used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of ethyl 2-amino-3-hydroxypentanoate is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the biosynthesis of certain amino acids. It has also been shown to inhibit the growth of certain cancer cells.
Biochemical and Physiological Effects:
Ethyl 2-amino-3-hydroxypentanoate has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of certain genes involved in the immune response. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-amino-3-hydroxypentanoate has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal lab conditions. However, it has some limitations, including its low solubility in organic solvents and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research involving ethyl 2-amino-3-hydroxypentanoate. One potential area of research is the development of new drugs based on this compound. Another area of research is the study of its potential applications in the fields of biotechnology and materials science. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on human health.
Applications De Recherche Scientifique
Ethyl 2-amino-3-hydroxypentanoate has been extensively used in scientific research due to its potential applications in various fields. It has been used as a building block for the synthesis of peptides and proteins. It has also been used as a chiral auxiliary in asymmetric synthesis. Additionally, this compound has been used in the development of new drugs and as a tool for studying enzyme mechanisms.
Propriétés
Numéro CAS |
109670-50-0 |
|---|---|
Formule moléculaire |
C7H15NO3 |
Poids moléculaire |
161.2 g/mol |
Nom IUPAC |
ethyl 2-amino-3-hydroxypentanoate |
InChI |
InChI=1S/C7H15NO3/c1-3-5(9)6(8)7(10)11-4-2/h5-6,9H,3-4,8H2,1-2H3 |
Clé InChI |
RDZIOTCAYDWQKM-UHFFFAOYSA-N |
SMILES |
CCC(C(C(=O)OCC)N)O |
SMILES canonique |
CCC(C(C(=O)OCC)N)O |
Synonymes |
Norvaline, 3-hydroxy-, ethyl ester |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic Acid](/img/structure/B35375.png)








